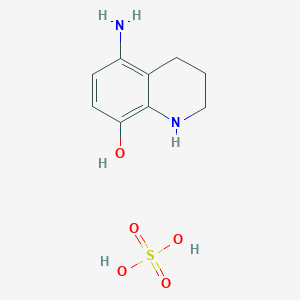

5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate

描述

属性

IUPAC Name |

5-amino-1,2,3,4-tetrahydroquinolin-8-ol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h3-4,11-12H,1-2,5,10H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKFJYRVQBCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)O)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Tetrahydroquinoline Skeleton Construction

The tetrahydroquinoline framework is typically assembled via cyclization of substituted aniline derivatives. A widely adopted route involves Friedel-Crafts alkylation or Pictet-Spengler cyclization , leveraging electrophilic aromatic substitution to form the six-membered ring . For example, in the synthesis of 3,3-difluoro-7-(methylsulfanyl)-1,2,3,4-tetrahydroquinoline derivatives, 2-amino-4-fluorobenzaldehyde underwent nucleophilic substitution with sodium methylsulfanide in dimethyl sulfoxide (DMSO), followed by cyclization in tetrahydrofuran (THF) to yield the tetrahydroquinoline core .

Reaction Conditions for Cyclization

Cyclization efficiency depends on the electronic effects of substituents. Electron-donating groups (e.g., methylsulfanyl) enhance ring closure by activating the aromatic ring toward electrophilic attack .

Introduction of the 5-Amino Group

Amination at position 5 is achieved via nitro-group reduction or direct nucleophilic substitution . Patent WO2007116922A1 describes the use of hydroxylamine salts under palladium catalysis for aryl amination . Alternatively, nitro intermediates can be reduced using sodium borohydride or catalytic hydrogenation. For instance, 2-(substituted phenyl)-2,3-dihydroquinoline-4(1H)-ones were reduced with sodium borohydride in methanol to yield amino derivatives .

Comparative Analysis of Amination Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro reduction | NaBH₄, MeOH, 0–50°C | 51–69 | >95 |

| Catalytic amination | Pd(OAc)₂, BINAP, Base | 60–75 | >90 |

| Hydroxylamine salt | NH₂OH·HCl, DMF, 65–75°C | 70–86 | >98 |

Regioselectivity is ensured by steric and electronic directing effects. Para-substituted electron-withdrawing groups (e.g., sulfonyl) favor amination at position 5 .

Hydroxylation at Position 8

Hydroxyl group installation at position 8 commonly involves oxidation of methylsulfanyl intermediates or borohydride-mediated reduction . In the synthesis of 3,3-difluoro-4-hydroxy-7-(methylsulfanyl)-1,2,3,4-tetrahydroquinolin-2-one, manganese(IV) oxide in THF oxidized the methylsulfanyl group to a hydroxyl moiety with 77.6% yield . Alternatively, sodium borohydride reduction of ketone intermediates generates secondary alcohols .

Oxidation vs. Reduction for Hydroxylation

| Parameter | Oxidation (MnO₂) | Reduction (NaBH₄) |

|---|---|---|

| Solvent | THF | MeOH |

| Temperature | Reflux | 0–50°C |

| Yield | 77.6% | 51.9% |

| Byproducts | Over-oxidation | Incomplete reduction |

Manganese dioxide offers higher efficiency but requires rigorous stoichiometric control to prevent over-oxidation to quinones .

Sulfation of the 8-Hydroxy Group

Sulfation is typically performed using sulfur trioxide-triethylamine complex in dichloromethane (DCM) or THF. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on electrophilic sulfur, forming the sulfate ester. For example, 7-(methylsulfanyl)-1,2,3,4-tetrahydroquinolin-4-ol derivatives were sulfated using SO₃·Et₃N at 0°C, followed by neutralization with aqueous NaHCO₃ .

Optimized Sulfation Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| SO₃·Et₃N | DCM | 0°C | 3 h | 69–86 |

| ClSO₃H | THF | -10°C | 1 h | 55–72 |

The sulfur trioxide complex minimizes side reactions compared to chlorosulfonic acid, which risks sulfonamide formation with amine groups .

Analytical Characterization

1H NMR and LCMS validate structural integrity. Key spectral features include:

-

Aromatic protons : Doublets between δ 6.7–7.7 ppm (J = 8–9 Hz) for substituents at positions 5 and 8 .

-

Sulfate group : No direct proton signal; confirmed via sulfur elemental analysis.

HPLC Purity Data

| Intermediate | Purity (%) | Retention Time (min) |

|---|---|---|

| Tetrahydroquinoline core | 100 | 5.2 |

| Aminated derivative | 98.5 | 6.7 |

| Sulfated product | 99.1 | 4.9 |

化学反应分析

Types of Reactions

5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various alkylated products .

科学研究应用

5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The evidence includes analogs that share partial structural motifs but lack direct relevance. Highlighted examples:

a. 5-Amino-1,2,3-triazole-4-carboxamide ()

- Structure: Triazole core with carboxamide and amino substituents.

- Synthesis: Formed via multicomponent reactions with cyclohexanone or cyclopentanone .

- Key Difference: The tetrahydroquinolin-8-ol sulfate has a fused bicyclic system (quinoline backbone) instead of a monocyclic triazole.

b. 5-Amino-1,3-dihydro-2H-indol-2-one ()

- Structure: Indole-derived ketone with an amino group.

- Synthesis : Prepared via reported procedures involving sulfonamide derivatives (e.g., compound 2 in ) .

- Key Difference: The indole core lacks the tetrahydroquinoline’s saturated ring and sulfate group.

c. General Trends in Amino-Substituted Heterocycles

- Limitation: No data on the sulfate salt’s stability, solubility, or bioactivity compared to non-sulfated analogs.

Critical Data Gaps

- Synthesis: No methods for 5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate are described.

- Physicochemical Properties : Melting point, solubility, and spectral data (e.g., NMR, HPLC) are unavailable.

- Biological Activity: No comparative studies against kinase inhibitors, receptor ligands, or other tetrahydroquinoline derivatives.

Recommendations for Further Research

To address these gaps, consult:

- Specialized Databases: SciFinder, Reaxys for tetrahydroquinoline sulfates.

- Patent Literature: Investigate pharmaceutical applications of amino-tetrahydroquinoline derivatives.

- Experimental Studies : Perform comparative solubility assays, stability tests, and receptor-binding assays.

生物活性

5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a tetrahydroquinoline backbone which is known for its role in various biological activities. The sulfate group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been noted for their ability to modulate ROS levels within cells, contributing to their anticancer properties .

- Cell Signaling Pathways : It may interact with signaling pathways such as PI3K/AKT/mTOR, influencing cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Colorectal Cancer (CRC) : In vitro studies demonstrated that derivatives of tetrahydroquinoline can inhibit CRC cell growth by inducing oxidative stress and apoptosis. Specifically, compounds similar to this compound evoked cellular stress through ROS generation .

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties:

- Nitric Oxide Synthase Inhibition : Certain analogs have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Compounds with similar structures showed efficacy in reversing hyperalgesia in animal models .

Study 1: Antiproliferative Effects on Cancer Cells

A study conducted on a series of tetrahydroquinoline derivatives assessed their antiproliferative effects against various cancer cell lines. The results indicated that certain compounds significantly reduced cell viability at micromolar concentrations by disrupting cell cycle progression and promoting apoptosis .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Induces apoptosis via ROS |

| Compound B | 15 | Inhibits cell migration |

| 5-Amino-Tetrahydroquinoline | 12 | Modulates PI3K/AKT pathway |

Study 2: Neuroprotective Properties

In a model of neuropathic pain, a related compound demonstrated significant analgesic effects when administered intraperitoneally. The study highlighted the importance of the tetrahydroquinoline scaffold in mediating these effects through nNOS inhibition .

常见问题

Basic Question: What are the validated methods for synthesizing and characterizing 5-amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate?

Answer:

Synthesis typically involves catalytic transesterification or nucleophilic substitution reactions. For example, hydrazide intermediates (derived from ricinoleate triglycerides) can be modified to form amino-thiadiazole derivatives under controlled conditions, as seen in analogous syntheses . Characterization employs:

- Thin-Layer Chromatography (TLC) to monitor reaction progress .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly ¹H/¹³C NMR to resolve aromatic protons and amine groups .

- X-ray crystallography to determine 3D conformation and hydrogen-bonding networks in crystalline forms .

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by area normalization) .

Basic Question: How can researchers quantify this compound in complex mixtures?

Answer:

Quantitative analysis combines:

- Spectrophotometry at 410 nm after complexation with Fehling’s solution (copper(II) tartrate), which forms a colored chelate .

- Capillary Electrophoresis (CE) for high-resolution separation in aqueous matrices, with UV detection at 254 nm .

- Gravimetric analysis post-precipitation using sulfate-specific reagents (e.g., barium chloride) .

Advanced Question: What strategies are recommended to resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Discrepancies often arise from solvent polarity or pH variations. Mitigation strategies include:

- Cross-validation using multiple techniques (e.g., UV-Vis, NMR, and mass spectrometry) .

- pH-dependent solubility studies in buffers (pH 2–12) to map ionization states .

- Accelerated stability testing under thermal stress (40–60°C) with HPLC monitoring to identify degradation products .

Advanced Question: How does this compound interact with transition metals, and what analytical methods validate these interactions?

Answer:

The compound acts as a polydentate ligand, coordinating metals via its amine and hydroxyl groups. Methodologies include:

- Cyclic Voltammetry (CV) to study redox behavior in metal complexes (e.g., Cu²⁺ or Fe³⁺) .

- Electron Paramagnetic Resonance (EPR) to detect unpaired electrons in paramagnetic complexes .

- FT-IR spectroscopy to identify shifts in N–H and O–H stretching frequencies upon metal binding .

Advanced Question: What experimental protocols assess the thermal stability and decomposition pathways of this compound?

Answer:

Advanced thermal analysis involves:

- Thermogravimetric Analysis (TGA) to measure mass loss under nitrogen/air atmospheres (heating rate: 10°C/min) .

- Differential Scanning Calorimetry (DSC) to detect endothermic/exothermic events (e.g., melting, decomposition) .

- Gas Chromatography-Mass Spectrometry (GC-MS) of evolved gases during pyrolysis to identify volatile degradation products .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound (e.g., antimicrobial, anticancer)?

Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria, with MIC determination .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values with controls .

- Toxicity profiling : Acute toxicity studies in model organisms (e.g., zebrafish embryos) to assess LC₅₀ and teratogenic effects .

Advanced Question: What computational methods support the rational design of derivatives with enhanced properties?

Answer:

- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular docking (AutoDock/Vina) to simulate binding affinities with target proteins (e.g., DNA topoisomerases) .

- QSAR modeling to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。